

An In-depth Technical Guide to Tetraallyltin: Properties, Synthesis, and Reactions

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Compound of Interest

Compound Name: Tetraallyltin

Cat. No.: B1360086

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Introduction

Tetraallyltin, also known as tetra(prop-2-en-1-yl)stannane, is a versatile organotin compound with the chemical formula $C_{12}H_{20}Sn$. It is characterized by a central tin atom covalently bonded to four allyl groups. This unique structure imparts valuable reactivity, making it a significant reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. Its applications extend to polymer chemistry, where it serves as a catalyst and a precursor for organotin polymers, and it has been investigated for its potential in medicinal chemistry as a precursor to biologically active organotin compounds. This guide provides a comprehensive overview of the physical and chemical properties of **tetraallyltin**, detailed experimental protocols for its synthesis and key reactions, and relevant spectral data for its characterization.

Physical and Chemical Properties

Tetraallyltin is a colorless to slightly yellow liquid with a mild odor.^{[1][2]} It is stable under standard conditions but is sensitive to direct sunlight, which can cause degradation to inorganic tin salts.^[2] It is insoluble in water but soluble in common organic solvents.^{[1][3]}

Table 1: Physical Properties of Tetraallyltin

Property	Value	Reference(s)
Molecular Formula	C ₁₂ H ₂₀ Sn	[1][4]
Molecular Weight	283.00 g/mol	[4][5][6]
Appearance	Colorless to slightly yellow liquid	[1][4]
Density	1.179 g/mL at 25 °C	[3][5][6]
Boiling Point	69-70 °C at 1.5 mmHg	[5][6]
Refractive Index (n ₂₀ /D)	1.539	[3][5]
Flash Point	75 °C (167 °F) - closed cup	[5]
Solubility	Insoluble in water; soluble in common organic solvents	[1][3]

Synthesis and Purification

The synthesis of **tetraallyltin** is typically achieved through the reaction of tin(IV) chloride with an allyl Grignard reagent, such as allylmagnesium bromide.

Experimental Protocol: Synthesis of Tetraallyltin

Materials:

- Tin(IV) chloride (SnCl₄)
- Magnesium turnings
- Allyl bromide
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride solution
- Anhydrous sodium sulfate

Procedure:

- **Preparation of Allylmagnesium Bromide:** In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of allyl bromide in anhydrous diethyl ether to the magnesium turnings under a nitrogen atmosphere. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
- **Reaction with Tin(IV) Chloride:** Cool the freshly prepared allylmagnesium bromide solution in an ice bath. Slowly add a solution of tin(IV) chloride in anhydrous diethyl ether via the dropping funnel with vigorous stirring. An exothermic reaction will occur, and a white precipitate will form. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- **Work-up:** Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous ammonium chloride solution. This will dissolve the magnesium salts. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- **Purification:** Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure **tetraallyltin**.^{[7][8]}

Chemical Reactivity and Applications

Tetraallyltin is a valuable reagent in organic synthesis, primarily utilized for the transfer of allyl groups to various substrates. Its key reactions include palladium-catalyzed cross-coupling reactions (Stille coupling) and Lewis acid-mediated allylations of carbonyl compounds.

Stille Cross-Coupling Reaction

The Stille reaction involves the palladium-catalyzed coupling of an organostannane with an organic halide or triflate. **Tetraallyltin** can serve as the organostannane component to introduce an allyl group.

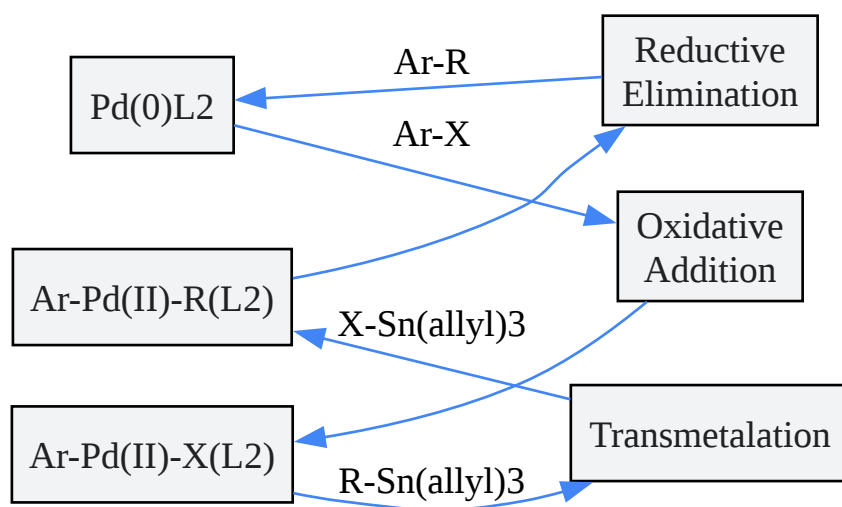
Materials:

- Iodobenzene
- **Tetraallyltin**
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
- Anhydrous toluene
- Saturated aqueous potassium fluoride (KF) solution

Procedure:

- To a flame-dried Schlenk flask, add iodobenzene, tetrakis(triphenylphosphine)palladium(0), and anhydrous toluene under a nitrogen atmosphere.
- Add **tetraallyltin** to the reaction mixture via syringe.
- Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
- To remove the tin byproducts, wash the organic solution with a saturated aqueous solution of potassium fluoride. A precipitate of tributyltin fluoride will form and can be removed by filtration through a pad of Celite.^[9]
- Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
- After filtration, concentrate the solution under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain allylbenzene.

Logical Relationship: Stille Coupling Catalytic Cycle



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Caption: Catalytic cycle of the Stille cross-coupling reaction.

Allylation of Carbonyl Compounds

Tetraallyltin can be used to allylate aldehydes and ketones in the presence of a Lewis acid catalyst to form homoallylic alcohols.

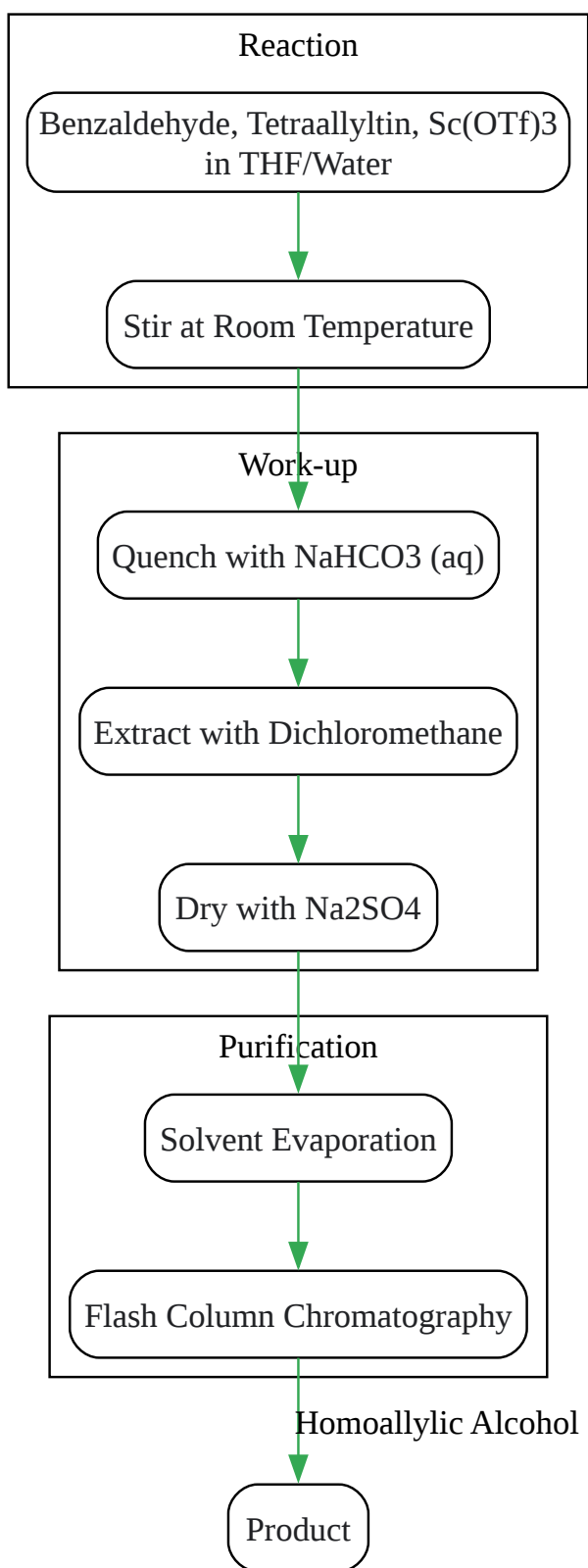
Materials:

- Benzaldehyde
- **Tetraallyltin**
- Scandium triflate [Sc(OTf)₃] (or another suitable Lewis acid)
- Tetrahydrofuran (THF)
- Water
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Dichloromethane

Procedure:

- To a solution of benzaldehyde and scandium triflate in a mixture of THF and water, add **tetraallyltin** at room temperature.^[4]
- Stir the reaction mixture vigorously. Monitor the reaction progress by TLC.
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.^[4]
- Extract the aqueous layer with dichloromethane.^[4]
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure.
- Purify the resulting homoallylic alcohol by flash column chromatography on silica gel.

Experimental Workflow: Allylation of Benzaldehyde



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References

- 1. irphouse.com [irphouse.com]
- 2. Assignment of ^1H -NMR spectra [chem.ch.huji.ac.il]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
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